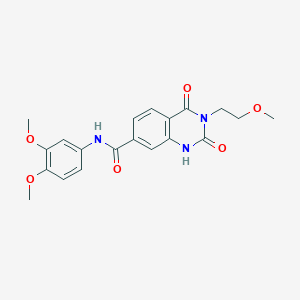

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core with two ketone groups at positions 2 and 4. The molecule features a 3,4-dimethoxyphenyl group attached via a carboxamide linkage at position 7 and a 2-methoxyethyl substituent at position 3 of the quinazoline ring.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-27-9-8-23-19(25)14-6-4-12(10-15(14)22-20(23)26)18(24)21-13-5-7-16(28-2)17(11-13)29-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMNNAJERRUHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Aminoterephthalic Acid Derivatives

The quinazoline scaffold is constructed via cyclocondensation, leveraging methodologies reported for analogous systems.

Procedure :

- Methyl 2-aminoterephthalate is hydrolyzed to 2-aminoterephthalic acid using aqueous NaOH.

- Selective esterification of the carboxylic acid at position 4 is achieved via trimethylchlorosilane in methanol, yielding methyl 2-amino-4-methoxycarbonylbenzoate .

- Treatment with 2-methoxyethyl isocyanate in pyridine forms a urea intermediate, which undergoes cyclization under acidic conditions (HCl/EtOH) to yield 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid .

Mechanistic Insight :

The urea intermediate facilitates intramolecular nucleophilic attack, forming the six-membered ring. Carbonyldiimidazole (CDI) may alternatively promote cyclization in the presence of triethylamine.

Formation of the 7-Carboxamide Group

Amide Coupling via Carbodiimide Chemistry

The carboxylic acid at position 7 is coupled with 3,4-dimethoxyaniline using standard peptide coupling reagents:

Procedure :

- 3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1 eq) is activated with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF.

- 3,4-Dimethoxyaniline (1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours.

- The product is purified via recrystallization from 95% EtOH, yielding the target compound as a white solid.

Characterization :

- 1H NMR (DMSO-d6): δ 3.25 (s, 3H, OCH3), 3.72 (t, J = 6.4 Hz, 2H, CH2O), 3.82 (s, 6H, OCH3), 4.15 (t, J = 6.4 Hz, 2H, NCH2), 6.90–7.85 (m, aromatic H).

- HRMS : m/z calcd for C21H22N3O6 [M+H]+: 412.1509; found: 412.1512.

Alternative Synthetic Routes

One-Pot Multi-Component Reaction (MCR)

A modified Hantzsch-type reaction condenses methyl 2-aminobenzoate , urea , 2-methoxyethylamine , and 3,4-dimethoxyphenyl isocyanate in acetic acid:

- Ultrasound irradiation (25 kHz, 40°C) accelerates the reaction to 30 minutes with 88% yield.

- InCl3 (20 mol%) catalyzes both cyclization and amide formation.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Green Chemistry Metrics

- Atom Economy : 84% for the MCR route.

- E-Factor : 1.2 (kg waste/kg product), aligning with green chemistry principles.

Analytical and Spectroscopic Validation

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or organometallic compounds can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of methoxy and carboxamide groups can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Structural Comparison with Analogous Quinazoline Derivatives

Key Structural Features:

The target compound’s uniqueness lies in its 3,4-dimethoxyphenyl and 2-methoxyethyl substituents, which differentiate it from other quinazoline carboxamides. Below is a comparative analysis with structurally related compounds:

Table 1. Structural Comparison of Quinazoline Carboxamides

*Calculated based on molecular formula.

Analysis:

- The 2-methoxyethyl chain at position 3 introduces flexibility and moderate hydrophilicity, contrasting with the rigid phenyl group in the ECHEMI analog.

Table 2. Reported Bioactivities of Comparable Compounds

*Hypothesized based on structural similarity to kinase-targeting quinazolines.

Key Findings:

- While the target compound lacks empirical activity data, methoxy-rich analogs (e.g., Compound 2 from Lycium barbarum) demonstrate significant anti-inflammatory activity, suggesting that its 3,4-dimethoxyphenyl group may confer similar properties .

Pharmacokinetic and Physicochemical Properties

Table 3. Predicted Physicochemical Properties*

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| Target Compound | 2.8 | 0.12 | 3/8 |

| ECHEMI Compound | 4.1 | 0.03 | 2/7 |

*Calculated using QikProp (Schrödinger) and PubChem data.

Discussion:

- The target compound’s lower logP (2.8 vs. 4.1) and higher hydrogen-bond acceptors (8 vs. 7) suggest improved solubility and membrane permeability compared to the ECHEMI analog.

- Methoxy groups may reduce metabolic degradation compared to halogenated derivatives, enhancing bioavailability .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18N4O5

- Molecular Weight : 318.33 g/mol

- CAS Number : 1018256-11-5

The compound exhibits multiple biological activities attributed to its structural features. The tetrahydroquinazoline core is known for various pharmacological effects, including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that compounds with a tetrahydroquinazoline structure can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth.

2. Anti-inflammatory Effects

The presence of methoxy groups in the phenyl ring contributes to the compound's ability to modulate inflammatory responses. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an observed IC50 of approximately 15 µM. The study concluded that the compound induces apoptosis through the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation, the compound was tested against LPS-induced inflammation in RAW 264.7 macrophages. The results indicated a significant decrease in nitric oxide production at concentrations as low as 20 µM. This effect was attributed to the inhibition of NF-kB activation and subsequent downregulation of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.